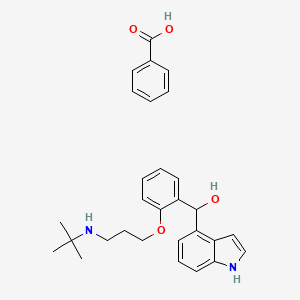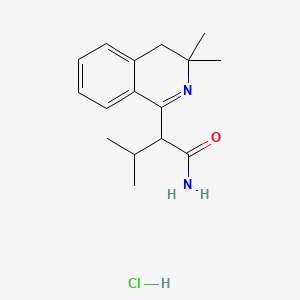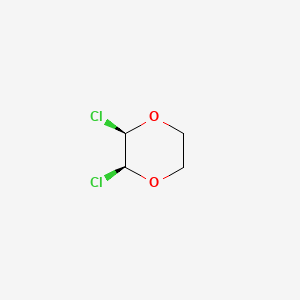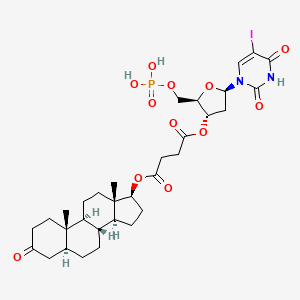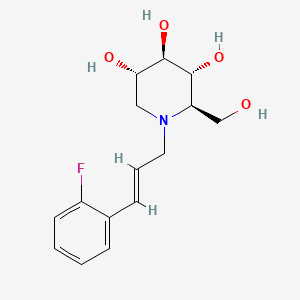
(3-(2-FPh)2-propenyl)DNJ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-deoxynojirimycin and 2-fluorophenylpropenyl derivatives.
Coupling Reaction: The 2-fluorophenylpropenyl derivative is coupled with 1-deoxynojirimycin using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using advanced techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl groups.
Applications De Recherche Scientifique
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for glycosidases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin involves its interaction with specific molecular targets, such as glycosidases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can lead to various biological effects, including the modulation of glucose metabolism and the inhibition of tumor cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.
(3-(4-fluorophenyl)2-propenyl)-1-deoxynojirimycin: A similar compound with a different fluorophenyl substitution pattern.
(3-(2-chlorophenyl)2-propenyl)-1-deoxynojirimycin: A related compound with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin is unique due to the presence of two fluorophenyl groups, which can enhance its binding affinity to glycosidases and improve its stability. This makes it a promising candidate for further research and development in various scientific fields.
Propriétés
Numéro CAS |
128985-14-8 |
|---|---|
Formule moléculaire |
C15H20FNO4 |
Poids moléculaire |
297.32 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-1-[(E)-3-(2-fluorophenyl)prop-2-enyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H20FNO4/c16-11-6-2-1-4-10(11)5-3-7-17-8-13(19)15(21)14(20)12(17)9-18/h1-6,12-15,18-21H,7-9H2/b5-3+/t12-,13+,14-,15-/m1/s1 |
Clé InChI |
NYDQFYITANTYBZ-ARSSLNMHSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H](N1C/C=C/C2=CC=CC=C2F)CO)O)O)O |
SMILES canonique |
C1C(C(C(C(N1CC=CC2=CC=CC=C2F)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



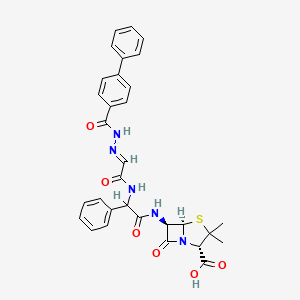
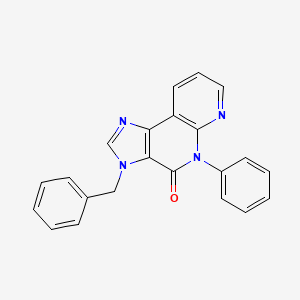

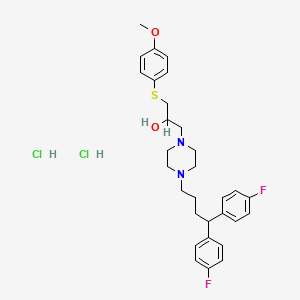
![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)


